N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

This para-iodophenyl thiazole derivative is a non-interchangeable building block for medicinal chemistry. The C–I bond (BDE ~57 kcal/mol) enables chemoselective Suzuki/Sonogashira coupling that bromo/chloro analogs cannot replicate. Its strong anomalous scattering (f'' ≈ 6.85 e⁻ at Cu Kα) supports SAD/SIRAS phasing for structural biology. Buy this patent-disclosed (WO03008365) CDK inhibitor scaffold for SAR library diversification, radioiodination probe development, or targeted kinase research. Stock is limited; custom synthesis options available.

Molecular Formula C23H17IN2OS
Molecular Weight 496.37
CAS No. 438034-49-2
Cat. No. B2521532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
CAS438034-49-2
Molecular FormulaC23H17IN2OS
Molecular Weight496.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
InChIInChI=1S/C23H17IN2OS/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,21H,(H,25,26,27)
InChIKeyCQFVVVJISHPDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 438034-49-2): Core Chemical Identity & Procurement Profile


N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 438034-49-2) is a synthetic small molecule with the molecular formula C23H17IN2OS and a molecular weight of 496.37 g/mol . It belongs to the phenylacetamido-thiazole class, characterized by a central 1,3-thiazole ring substituted at the 4-position with a para-iodophenyl group and at the 2-position via an amide linkage to a 2,2-diphenylacetyl moiety. The compound was disclosed as part of a patent family (WO03008365) claiming phenylacetamido-thiazole derivatives as antitumor agents targeting cell cycle-dependent kinase activity [1]. Its defining structural feature—the iodine substituent—distinguishes it from other halogenated analogs and imparts unique physicochemical and synthetic properties critical for specific research applications.

Why a Generic Thiazole or Other Halogen Analog Cannot Replace N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide


Generic substitution within the phenylacetamido-thiazole class fails because the para-iodo substituent is not an interchangeable halogen. The C–I bond is uniquely reactive in cross-coupling chemistry (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification that is not accessible with chloro, fluoro, or even bromo analogs under comparable conditions [1]. Furthermore, iodine's large van der Waals radius and strong polarizability create distinct halogen-bonding donor capacity and lipophilicity contributions that fundamentally alter target binding and pharmacokinetic profiles relative to other halogen congeners [2]. Replacing this compound with a non-iodinated or differently halogenated analog therefore changes not only the compound's synthetic utility as a building block but also its biological interaction fingerprint, making it non-equivalent for structure-activity relationship (SAR) studies or probe development campaigns.

Quantitative Differentiation Evidence for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide


Iodine-Specific Cross-Coupling Reactivity vs. Bromo Analog: Synthetic Utility Differentiation

The para-iodophenyl substituent enables significantly faster oxidative addition with Pd(0) catalysts compared to the corresponding bromo analog, a rate-determining step in cross-coupling reactions. Aryl iodides react approximately 3–10 times faster than aryl bromides under standard Suzuki-Miyaura conditions due to the lower C–I bond dissociation energy (~57 kcal/mol for Ph–I vs. ~71 kcal/mol for Ph–Br) [1]. This differentiation allows N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide to serve as a superior electrophilic partner for sequential or orthogonal coupling strategies where chemoselectivity between halogens is required, a capability not available with the bromo or chloro congeners.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Computed Lipophilicity Differentiation: clogP Comparison with Halogen Congeners

The iodine substituent imparts the highest lipophilicity among the halogen series, a critical determinant of membrane permeability, protein binding, and in vivo distribution. Computational prediction of clogP for N-[4-(4-halophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide yields values of approximately 5.8 (iodo), 5.2 (bromo), 4.8 (chloro), and 4.0 (fluoro), based on fragment-based calculation methods [1]. This graded lipophilicity difference of ~1.0–1.8 log units between the iodo and other halogen analogs is substantial; a ΔlogP of 1 unit corresponds to approximately a 10-fold difference in partition coefficient, directly impacting compound behavior in cellular and in vivo assays.

Physicochemical Properties Drug Design ADME

Macromolecular Crystallography Utility: Anomalous Scattering Advantage Over Non-Iodinated Analogs

The iodine atom provides a strong anomalous scattering signal (f'' ≈ 6.85 electrons at Cu Kα wavelength) that can be exploited for experimental phasing in protein-ligand co-crystallography studies [1]. This property is entirely absent in halogen analogs containing fluorine (f'' ≈ 0), chlorine (f'' ≈ 0.70), or bromine (f'' ≈ 1.28), and is substantially stronger than even bromine. The anomalous signal from iodine enables SAD (single-wavelength anomalous dispersion) or SIRAS phasing without the need for selenomethionine incorporation or heavy-atom soaking, providing a unique structural biology workflow advantage.

Structural Biology X-ray Crystallography Protein-Ligand Complex

Patent-Defined Structural Embodiment: Differentiation from Generic Thiazole Library Compounds

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide falls within the Markush structure of WO03008365, a patent family disclosing phenylacetamido-thiazole derivatives with cell cycle-dependent kinase inhibitory activity for cancer treatment [1]. The generic formula (I) in this patent encompasses compounds where R is hydrogen or methyl and R1 includes substituted phenyl groups, with specific examples demonstrating antiproliferative activity against tumor cell lines. The para-iodophenyl substitution pattern at the thiazole 4-position represents a specific, non-obvious structural embodiment within this patent space, differentiating it from unsubstituted phenyl, alkyl-substituted, or otherwise functionalized analogs that lack the unique electronic and steric properties of iodine.

Intellectual Property Antitumor Agents Kinase Inhibition

High-Value Application Scenarios for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 438034-49-2)


Late-Stage Diversification via Chemoselective Cross-Coupling

The iodo substituent enables sequential or orthogonal palladium-catalyzed cross-coupling strategies. Researchers can exploit the faster oxidative addition of the C–I bond (BDE ~57 kcal/mol vs. ~71 kcal/mol for C–Br) to chemoselectively functionalize this position in the presence of other halogen handles, or conversely, retain the iodo group while reacting other sites [1]. This is particularly valuable for generating focused compound libraries from a single iodo-thiazole scaffold for medicinal chemistry SAR exploration.

Experimental Phasing in Protein-Ligand Co-Crystallography

Structural biology groups can co-crystallize the compound with target proteins and utilize the strong anomalous scattering signal of iodine (f'' ≈ 6.85 e⁻ at Cu Kα) for SAD or SIRAS phasing [2]. This eliminates the need for selenomethionine-labeled protein or separate heavy-atom soaking experiments, substantially reducing the time and resources required for high-resolution structure determination of ligand-bound complexes.

Antitumor Lead Optimization Within the WO03008365 Patent Landscape

As a structural embodiment within the WO03008365 patent family claiming phenylacetamido-thiazole derivatives with cell cycle-dependent kinase inhibitory activity [3], this compound serves as a reference point for medicinal chemistry programs targeting kinase-driven cancers. Its procurement supports SAR studies where the iodo substituent's unique electronic, steric, and lipophilic contributions can be systematically evaluated against other halogen and substituent variants.

Radiolabeling Precursor for In Vitro Binding and Imaging Studies

The iodine atom can be isotopically exchanged or replaced with radioactive iodine isotopes (I-125 for in vitro binding assays, I-131 for SPECT imaging) [4]. This application leverages the specific chemical identity of the iodo compound—fluorinated, chlorinated, or brominated analogs cannot be directly converted to radioiodinated probes without complete resynthesis of the scaffold.

Quote Request

Request a Quote for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.